molecular formula C8H9FN2O B12946174 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one

3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one

Cat. No.: B12946174
M. Wt: 168.17 g/mol
InChI Key: KXFOIKHTAOECKE-IYSWYEEDSA-N
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Description

3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one: is a synthetic organic compound that features a unique combination of a fluorocyclopropyl group and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorocyclopropyl Intermediate: This step involves the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atom.

    Coupling with Pyridinone: The fluorocyclopropyl intermediate is then coupled with a pyridinone derivative through a series of reactions, including nucleophilic substitution and cyclization, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed on the pyridinone moiety, potentially converting it to a dihydropyridinone derivative.

    Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydropyridinone derivatives.

    Substitution Products: Compounds with various substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry: The unique structure of 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.

Biology: In biological research, this compound can be used to study the effects of fluorocyclopropyl groups on biological activity. Its interactions with various biomolecules can provide insights into the design of new bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorocyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridinone moiety may contribute to its overall biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    3-Amino-1-cyclopropylpyridin-2(1H)-one: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one: A stereoisomer with potentially different biological properties due to the different spatial arrangement of atoms.

    3-Amino-1-((1R,2R)-2-chlorocyclopropyl)pyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and interactions with biological targets.

Uniqueness: The presence of the fluorocyclopropyl group in 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one imparts unique properties that distinguish it from similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-amino-1-[(1R,2R)-2-fluorocyclopropyl]pyridin-2-one

InChI

InChI=1S/C8H9FN2O/c9-5-4-7(5)11-3-1-2-6(10)8(11)12/h1-3,5,7H,4,10H2/t5-,7-/m1/s1

InChI Key

KXFOIKHTAOECKE-IYSWYEEDSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)N2C=CC=C(C2=O)N

Canonical SMILES

C1C(C1F)N2C=CC=C(C2=O)N

Origin of Product

United States

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